molecular formula C7H7F2NO2 B8402471 2-amino-4-(difluoromethoxy)phenol

2-amino-4-(difluoromethoxy)phenol

Cat. No.: B8402471
M. Wt: 175.13 g/mol
InChI Key: VJYRBEBTCGPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO It is a derivative of phenol, where the hydroxyl group is substituted with a difluoromethoxy group and an amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-4-(difluoromethoxy)phenol typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and minimal pollution. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-amino-4-(difluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(difluoromethoxy)phenol is unique due to the presence of both the difluoromethoxy and amino groups on the benzene ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

2-amino-4-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2

InChI Key

VJYRBEBTCGPIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(difluoromethoxy)-2-nitrophenol (D94, 450 mg, 1.974 mmol), Raney-nickel (est. 200 mg), 1,4-dioxane (10 mL) and water (5 mL) was stirred at room temperature in a hydrogen atmosphere for 20 h. The reaction mixture was filtered through kieselguhr under an argon atmosphere and evaporated to dryness. The unreacted starting material was sufficiently volatile that most of it was removed by using a rotary evaporator. The residue was purified by flash column chromatography on a pre-packed silica cartridge (column size 50 g), eluting with 0-30% ethyl acetate in hexane, followed by 10-50% 2 M ammonia in methanol in DCM. The residue was further purified on an IST SCX-2 cartridge 20 g, washing with methanol (125 mL) and eluting with 2 M ammonia in methanol (125 mL). The basic eluent was evaporated to dryness to afford the desired product (D95) as a brown solid (200 mg). (M+H)+=176.
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